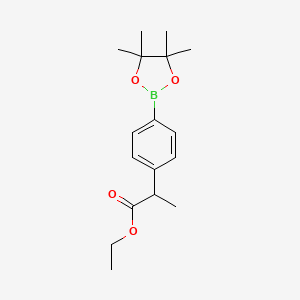

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative featuring a propanoate ester group at the benzylic position and a para-substituted pinacol boronate group on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate moiety under catalytic conditions . Its ester group enhances solubility in organic solvents, making it advantageous for synthetic applications in pharmaceuticals and materials science.

Propriétés

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSXNHNLBWPXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions

-

Catalyst : Pd(dppf)Cl~2~ (1–3 mol%)

-

Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF)

-

Temperature : 80–100°C

-

Base : Potassium acetate (KOAc) or triethylamine (Et~3~N)

-

Duration : 12–24 hours

Yield Optimization

Yields depend on the purity of the brominated precursor and catalyst activity. Anhydrous conditions and inert atmospheres (N~2~ or Ar) prevent boronate hydrolysis, improving yields to 70–85%.

Table 1: Representative Borylation Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(dppf)Cl~2~ |

| Solvent | THF |

| Temperature | 85°C |

| Reaction Time | 18 hours |

| Yield | 78% |

Nickel-Catalyzed Cross-Coupling for Challenging Substrates

Nickel catalysts (e.g., NiCl~2~(dppp)) offer an alternative for substrates prone to β-hydride elimination. This method is less common but effective for sterically hindered precursors.

Reaction Profile

-

Catalyst : NiCl~2~(dppp) (5 mol%)

-

Ligand : 1,3-Bis(diphenylphosphino)propane (dppp)

-

Solvent : 1,4-Dioxane

-

Temperature : 100–120°C

-

Base : Cs~2~CO~3~

Advantages and Limitations

Nickel catalysis tolerates electron-deficient aryl bromides but requires higher temperatures, leading to increased side-product formation (e.g., deborylation). Yields typically range from 50–65%.

Esterification of Boronic Acid Intermediates

A two-step approach involves synthesizing 4-(propanoic acid)phenylboronic acid followed by esterification.

Step 1: Boronic Acid Synthesis

4-Bromophenylpropanoic acid undergoes Miyaura borylation with B~2~pin~2~ under Pd catalysis.

Step 2: Esterification

The boronic acid intermediate reacts with ethanol in the presence of H~2~SO~4~ (catalytic) or DCC (dicyclohexylcarbodiimide).

Challenges

Boronic acids are moisture-sensitive, necessitating strict anhydrous conditions. This method yields 60–70% after purification.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and reproducibility:

Continuous Flow Reactors

-

Residence Time : 30–60 minutes

-

Catalyst Recycling : Pd nanoparticles immobilized on silica

-

Solvent Recovery : Distillation and reuse of THF

Quality Control

-

Purity Standards : ≥98% (HPLC)

-

Impurity Profiling : LC-MS identifies residual palladium (<10 ppm) and pinacol byproducts.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic ester group.

Alcohols: Formed via reduction of the ester group.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for various reactions that are pivotal in creating complex organic molecules.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds and pharmaceuticals. The boron atom in the compound acts as an electrophile that can be coupled with organohalides to form desired products.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds. The compound was reacted with various aryl halides under palladium catalysis conditions to yield high yields of biaryl products. The efficiency of this method highlights the compound's utility in developing complex organic frameworks .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceutical agents. Its ability to modify biological targets through covalent bonding is particularly valuable.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Cell Growth

In vitro studies showed that derivatives of this compound could significantly reduce the viability of certain cancer cell lines. The mechanism involved the modulation of apoptosis pathways and cell cycle arrest .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its integration into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Polymer Composites

Incorporating this compound into polymer composites has been shown to improve their performance characteristics. Research indicates that these composites exhibit better resistance to thermal degradation and improved mechanical properties compared to traditional polymers .

Summary Table of Applications

Mécanisme D'action

The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Comparaison Avec Des Composés Similaires

Structural Analogues with Boronate Groups

Ethyl 3-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate (CAS 935854-36-7)

- Structural Difference : The boronate group is meta-substituted on the phenyl ring instead of para.

- Reactivity : Meta-substitution reduces steric accessibility in cross-coupling reactions compared to the para-substituted target compound. This may lower reaction yields in Suzuki couplings due to hindered catalyst interaction .

- Applications : Primarily used in niche synthetic pathways requiring meta-substituted arylboronates.

Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Propanoate (CAS 1201657-32-0)

- Structural Difference : Incorporates a pyrazole ring instead of a phenyl group, introducing nitrogen-based heterocyclic character.

- This compound shows higher stability in aqueous conditions due to reduced ester hydrolysis .

- Applications : Used in medicinal chemistry for synthesizing kinase inhibitors and heterocyclic drug candidates.

Ethyl (2E)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Prop-2-Enoate (CAS 1009307-13-4)

- Structural Difference : Features an α,β-unsaturated ester conjugated to the boronate group.

- Reactivity: The conjugated system enables participation in Michael addition and Diels-Alder reactions, unlike the saturated propanoate in the target compound. However, the boronate group is less stable under acidic conditions .

- Applications : Useful in synthesizing conjugated polymers and bioactive molecules requiring electron-deficient alkenes.

Isotopic and Functional Group Variants

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propanoate-d3

- Structural Difference: Deuterium substitution at the propanoate methyl group.

- Applications : Critical in drug development for tracing metabolite pathways.

Comparative Data Table

*Note: CAS 935854-36-7 is ambiguously referenced in the evidence for both para- and meta-substituted isomers.

Activité Biologique

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.139 g/mol

- CAS Number : 269409-99-6

- IUPAC Name : this compound

The compound features a boron-containing dioxaborolane moiety that is known for its reactivity and potential applications in drug design.

Anticancer Properties

Recent studies have indicated that compounds with similar boron-containing structures exhibit significant anticancer activity. The presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways.

- Inhibition of Kinases : this compound may inhibit various kinases involved in cancer progression. For example, research has shown that similar compounds can target pyruvate dehydrogenase kinase (PDK), which is implicated in metabolic regulation in cancer cells .

- Cell Cycle Arrest : Preliminary data suggest that this compound can induce cell cycle arrest in cancer cell lines. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with boron-containing compounds. This compound may exhibit neuroprotective effects by:

- Reducing Oxidative Stress : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells .

- Modulating Neurotransmitter Systems : There is potential for interaction with neurotransmitter systems that could lead to improved cognitive function or protection against neurodegeneration.

Case Studies and Research Findings

A thorough investigation into the biological activity of this compound reveals several key findings:

Q & A

Q. Basic Research Focus :

- NMR Spectroscopy : Confirm boronic ester integrity (¹¹B NMR: δ ~30 ppm) and ester group presence (¹H NMR: δ 1.2–1.4 ppm for ethyl CH₃).

- HPLC/GC-MS : Detect impurities (<2%) from incomplete substitution or hydrolysis .

Advanced Research Focus :

Chiral chromatography (e.g., Daicel OD-3 column) resolves enantiomers in derivatives, critical for asymmetric synthesis applications. UPC² methods achieve >90% ee for stereochemically complex products .

How can the ester moiety be selectively modified post-synthesis for downstream applications?

Q. Advanced Research Focus :

- Hydrolysis : Treat with LiOH in THF/H₂O to yield carboxylic acids, enabling conjugation to biomolecules or polymers.

- Transesterification : React with methanol/K₂CO₃ to switch esters, optimizing solubility for specific reaction conditions .

What are the stability considerations for long-term storage and handling?

Q. Basic Research Focus :

- Store under inert gas (Ar) at –20°C to prevent boronic ester hydrolysis.

- Use anhydrous solvents (e.g., THF, Et₂O) during synthesis to avoid side reactions .

Advanced Research Focus :

Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when packaged with molecular sieves, confirming robustness for industrial-scale applications .

How is this compound applied in materials science, such as OLED development?

Advanced Research Focus :

The boronic ester serves as a key intermediate in synthesizing charge-transport materials. For example, coupling with 9,10-dihydroacridine derivatives produces thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs .

How do contradictory reports on reaction yields with this compound inform troubleshooting strategies?

Advanced Research Focus :

Discrepancies in yields (e.g., 55% vs. 96%) often arise from catalyst loading (0.5–5 mol%), solvent purity, or oxygen exposure. Systematic optimization via Design of Experiments (DoE) identifies critical parameters:

- Catalyst: Pd(OAc)₂ vs. PdCl₂(dppf) (higher yields with bidentate ligands).

- Solvent: DMF enhances rates but may degrade boronic esters at >100°C .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Focus :

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict regioselectivity in cross-couplings. For example, the LUMO of the boronic ester localizes on the boron atom, favoring transmetallation with Pd⁰ catalysts .

What safety protocols are essential given its hazard profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.